An In-depth Technical Guide to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid: A Core Component in Modern Drug Design
An In-depth Technical Guide to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid: A Core Component in Modern Drug Design
Introduction: The Strategic Advantage of Fluorination and α-Methylation in Amino Acid Scaffolds
In the landscape of contemporary drug discovery and peptide therapeutics, the strategic modification of amino acid building blocks is a cornerstone of innovation. (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, also known as α-methyl-L-4-fluorophenylalanine, represents a pivotal example of such molecular engineering. This non-proteinogenic amino acid integrates two key structural modifications—α-methylation and para-fluorination of the phenyl ring—that confer significant and often synergistic advantages to parent peptides and small molecules.
The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with biological targets.[1] Concurrently, the α-methyl group provides conformational constraint, reducing the flexibility of the peptide backbone and locking in bioactive conformations. This steric hindrance also protects the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic agent.
This technical guide provides a comprehensive overview of the fundamental properties of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid, offering insights into its synthesis, physicochemical characteristics, and its critical role in the development of next-generation therapeutics.
Physicochemical and Basic Properties
The unique structural features of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid dictate its chemical behavior and properties, which are summarized in the table below.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₂FNO₂ | Chem-Impex[2] |
| Molecular Weight | 197.21 g/mol | Chem-Impex[2] |
| Appearance | White to off-white solid/powder | Chem-Impex[2][3] |
| Chirality | (S)-enantiomer | N/A |
| Synonyms | α-Methyl-L-4-fluorophenylalanine, (S)-α-Methyl-p-fluorophenylalanine | N/A |
| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in MeOH) for Fmoc-protected version | Chem-Impex[3] |
Basicity, Acidity, and Zwitterionic Nature
Like all α-amino acids, (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. In physiological pH ranges, it exists predominantly as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).
-
pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group in α-amino acids is typically around 2-3. The electron-withdrawing effect of the nearby protonated amino group enhances its acidity compared to a simple carboxylic acid like propanoic acid. The additional electron-withdrawing inductive effect of the 4-fluorophenyl group is expected to slightly lower this pKa value further.
-
pKa₂ (Amino Group): The pKa of the α-amino group is typically in the range of 9-10. The α-methyl group may slightly increase the basicity (raise the pKa) due to its electron-donating inductive effect, while the distant 4-fluorophenyl group is expected to have a negligible effect on the amino group's basicity.
This zwitterionic character is fundamental to its behavior in biological systems and its utility in solid-phase peptide synthesis.
Asymmetric Synthesis and Methodologies
The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, generally falling into categories such as the alkylation of chiral templates, asymmetric Strecker synthesis, or enzymatic resolutions.
While a specific, detailed protocol for the direct synthesis of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid was not found in the immediate search results, a general and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. A representative workflow is outlined below.
Conceptual Asymmetric Synthesis Workflow
This protocol is a generalized representation based on established methods for similar compounds.
-
Preparation of a Chiral Glycine Enolate Equivalent: A common starting point is the use of a Schiff base of glycine with a chiral auxiliary, such as a derivative of camphor or a Schöllkopf bis-lactim ether.
-
Deprotonation: The Schiff base is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C) to generate a chiral, stabilized enolate.
-
Diastereoselective Alkylation: The enolate is first reacted with methyl iodide to install the α-methyl group. This is followed by a second alkylation step using 4-fluorobenzyl bromide. The chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.
-
Hydrolysis and Deprotection: The resulting product is subjected to acidic hydrolysis to cleave the Schiff base and remove the chiral auxiliary, yielding the desired (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid. The chiral auxiliary can often be recovered and recycled.
Caption: Conceptual workflow for the asymmetric synthesis.
Applications in Drug Discovery and Development
The incorporation of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid into peptide-based drugs or small molecules is a strategic decision aimed at enhancing their therapeutic potential.
Enhancing Peptide Stability and Pharmacokinetics
Peptides often suffer from poor metabolic stability due to degradation by peptidases. The α-methyl group of this amino acid provides steric shielding, making the adjacent peptide bond resistant to enzymatic cleavage. This leads to a longer in vivo half-life and improved bioavailability. The fluorophenyl moiety can also increase lipophilicity, which can aid in cell membrane permeability. Commercial suppliers highlight its role in improving the stability and solubility of peptides, making it a valuable tool in drug design.[3]
Conformational Control and Receptor Binding
The α-methyl group restricts the conformational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target. This can lead to higher binding affinity and selectivity. By locking the peptide into a more bioactive conformation, the overall potency of the drug can be significantly increased.
PET Imaging in Oncology
The core structure of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid has been leveraged in the development of Positron Emission Tomography (PET) imaging agents for cancer. A radiolabeled derivative, (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), has shown promise for imaging the L-type amino acid transporter (LAT1), which is often overexpressed in tumor cells.[4] This demonstrates that the α-methylated fluorophenylalanine scaffold is recognized and transported by key amino acid transporters, providing a mechanism for targeted delivery to cancer cells.
Caption: Key applications and their structural basis.
Conclusion
(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is more than just a modified amino acid; it is a powerful tool in the arsenal of medicinal chemists. By combining the benefits of α-methylation for conformational rigidity and enzymatic stability with the strategic placement of fluorine to modulate electronic and metabolic properties, this building block enables the design of more potent, selective, and durable therapeutics. Its demonstrated utility in enhancing peptide drug performance and its application as a scaffold for targeted cancer imaging underscore its significance. As the demand for advanced and highly specific therapeutics continues to grow, the role of meticulously engineered amino acids like α-methyl-L-4-fluorophenylalanine will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.
References
-
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). National Institutes of Health. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed Central. Available at: [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central. Available at: [Link]
-
4-Fluoro-alpha-methyl-D-phenylalanine | C10H12FNO2 | CID 14606002. PubChem. Available at: [Link]
-
Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanes. CORE. Available at: [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]
-
In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters. PubMed. Available at: [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]
-
4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312. PubChem. Available at: [Link]
-
Selective synthesis of L-2-[18 F]fluoro-alpha-methylphenylalanine via copper-mediated 18 F-fluorination of (mesityl)(aryl)iodonium salt. PubMed. Available at: [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PubMed Central. Available at: [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. Available at: [Link]
-
Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. ResearchGate. Available at: [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]
-
Organic Compounds with Biological Activity. MDPI. Available at: [Link]
-
In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. Available at: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
Sources
- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
